2-Methyl-2-(4-morpholinophenyl)propan-1-amine
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Overview
Description
2-Methyl-2-(4-morpholinophenyl)propan-1-amine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a propan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-morpholinophenyl)propan-1-amine typically involves the reaction of 4-morpholinophenylacetonitrile with methylmagnesium bromide, followed by hydrolysis to yield the desired amine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and efficiency, incorporating continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-morpholinophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-Methyl-2-(4-morpholinophenyl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-morpholinophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
- 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
- 2-Methyl-1-(4-methylphenyl)propan-2-amine
Uniqueness
Compared to similar compounds, 2-Methyl-2-(4-morpholinophenyl)propan-1-amine is unique due to its specific structural features, such as the presence of a morpholine ring and its particular substitution pattern.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-methyl-2-(4-morpholin-4-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C14H22N2O/c1-14(2,11-15)12-3-5-13(6-4-12)16-7-9-17-10-8-16/h3-6H,7-11,15H2,1-2H3 |
InChI Key |
ONVLTMJQOJHOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
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